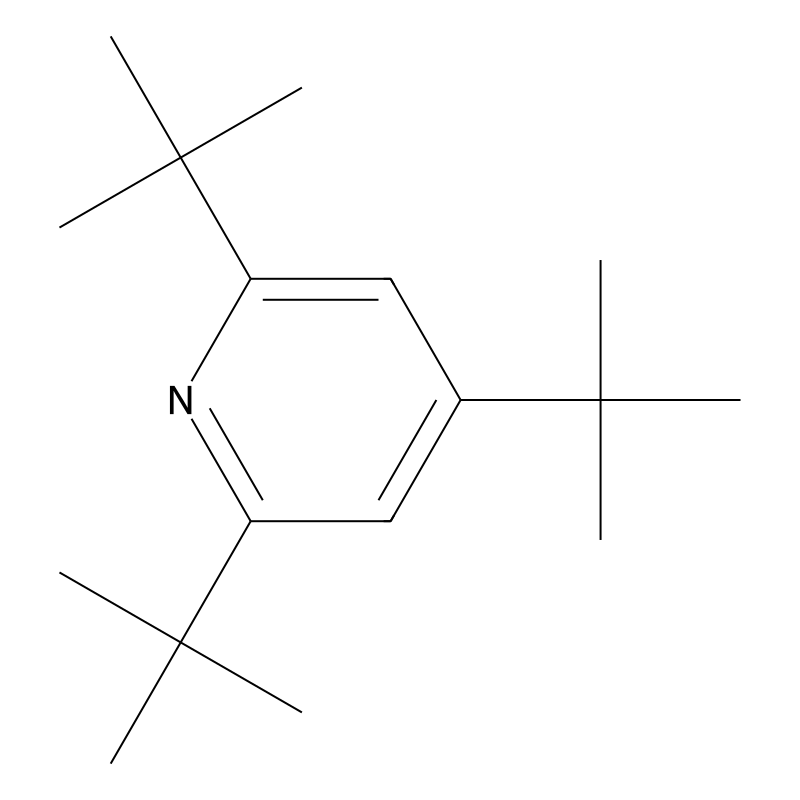

2,4,6-Tri-tert-butylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Indole Triflones:

2,4,6-Tri-tert-butylpyridine has been used as a reactant in the synthesis of indole triflones. Indole triflones are a class of organic compounds with potential applications in medicinal chemistry and materials science [].

A research paper published in 2011 describes the use of 2,4,6-tri-tert-butylpyridine in the synthesis of various indole triflones. The authors found that this compound was an effective catalyst for the reaction, allowing for the efficient synthesis of the desired products under mild reaction conditions [].

2,4,6-Tri-tert-butylpyridine is an organic compound with the chemical formula . It is characterized by a pyridine ring substituted with three tert-butyl groups at the 2, 4, and 6 positions. This unique structure imparts significant steric hindrance, making it an effective non-nucleophilic base in various

As a Brønsted base, TTBP deprotonates Brønsted acids by accepting a proton (H⁺). The bulky tert-butyl groups hinder the lone pair on the nitrogen atom, preventing it from forming a stable adduct with Lewis acids. This selectivity allows TTBP to differentiate between Brønsted and Lewis acids in a reaction mixture [].

- Glycosylation Reactions: This compound is often used in glycosylation processes where it helps to form glycosidic bonds between sugars and other molecules .

- Formation of Vinyl Triflates: It can also facilitate the formation of vinyl triflates from alcohols, which are important intermediates in organic synthesis .

- Catalysis: Protonated forms of 2,4,6-tri-tert-butylpyridine have been shown to serve as efficient catalysts for stereoselective reactions, enhancing the selectivity of product formation .

The synthesis of 2,4,6-tri-tert-butylpyridine can be achieved through various methods:

- One-Pot Synthesis: A notable method involves the reaction of tert-butyl methyl ether with pyridine derivatives in a one-pot sequence. This approach is cost-effective and yields high purity products .

- Alkylation Reactions: Another method includes the alkylation of pyridine with tert-butyl halides under basic conditions to introduce the tert-butyl groups at the desired positions on the ring .

2,4,6-Tri-tert-butylpyridine finds applications across multiple fields:

- Organic Synthesis: It is widely used as a base in organic reactions due to its steric hindrance and ability to stabilize reactive intermediates.

- Catalysis: The compound's protonated forms have been utilized as catalysts in various stereoselective reactions.

- Material Science: Its unique properties make it suitable for developing specialized materials where sterically hindered bases are required.

Research has indicated that 2,4,6-tri-tert-butylpyridine interacts with various reagents and catalysts without forming stable complexes. Its steric bulk prevents coordination with certain metal catalysts while allowing protonation and participation in reactions that require a strong base. Interaction studies emphasize its role as a non-coordinating base that can effectively facilitate reactions without interfering with metal-based catalysts .

2,4,6-Tri-tert-butylpyridine shares similarities with several other compounds but stands out due to its unique steric properties. Here are some comparable compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,6-Di-tert-butylpyridine | Pyridine with two tert-butyl groups | Less sterically hindered than 2,4,6-tri-tert-butylpyridine; often used in similar applications. |

| 2,4-Di-tert-butylpyridine | Pyridine with two tert-butyl groups | Similar reactivity but less bulky than 2,4,6-tri-tert-butylpyridine. |

| 2,6-Di-tert-butyl-4-methylpyridine | Pyridine with two tert-butyl and one methyl group | Combines features of both methyl and bulky substituents; used in specific synthetic applications. |

The uniqueness of 2,4,6-tri-tert-butylpyridine lies in its enhanced steric hindrance and non-coordinating nature compared to these similar compounds. This makes it particularly valuable in reactions where other bases may interfere or coordinate undesirably with metal catalysts.

The synthesis of 2,4,6-tri-tert-butylpyridine through conventional alkylation methods represents one of the most established routes for accessing this sterically hindered heterocycle [1]. The pioneering work by Scalzi and Golob in 1971 demonstrated that sequential alkylation of pyridine with tert-butyllithium provides a convenient and reliable synthetic pathway [1]. This methodology exploits the nucleophilic character of organolithium reagents to introduce bulky tert-butyl groups at specific positions on the pyridine ring.

The mechanism of tert-butyllithium alkylation proceeds through initial metalation of pyridine at the 2-position, followed by nucleophilic attack on the resulting pyridinium intermediate [1]. The first alkylation occurs preferentially at the 2,6-positions due to the directing effect of the nitrogen atom and the reduced steric hindrance compared to the 4-position [5]. Subsequent treatment with additional equivalents of tert-butyllithium enables further functionalization at the 4-position, ultimately yielding 2,4,6-tri-tert-butylpyridine [1].

Temperature control plays a critical role in optimizing yields and selectivity in these transformations [9] [10]. Reactions conducted at low temperatures (-78°C to -20°C) favor the formation of kinetically controlled products, while elevated temperatures can lead to thermodynamic equilibration and reduced selectivity [9]. The choice of solvent also significantly impacts reaction outcomes, with ethereal solvents such as tetrahydrofuran and diethyl ether providing optimal coordination environments for organolithium species [41].

Friedel-Crafts alkylation represents an alternative conventional approach, though it typically yields lower selectivities compared to organolithium methodologies [13] [15]. The reaction of pyridine with isobutene in the presence of Lewis acid catalysts such as aluminum chloride can generate multiply alkylated products, though the harsh acidic conditions often lead to complex product mixtures requiring extensive purification [13]. The electron-deficient nature of the pyridine ring necessitates strongly activating conditions, which can compromise regioselectivity and overall synthetic efficiency [15].

| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| tert-Butyllithium Alkylation | tert-BuLi, Pyridine | -78 to 25 | 60-80 | C-2,6 then C-4 |

| Friedel-Crafts Alkylation | Isobutene, AlCl₃ | 0 to 80 | 40-70 | Multiple positions |

| Direct Lithiation | n-BuLi, tert-Bu halide | -78 to 0 | 30-60 | C-2,6 preferred |

| Grignard Reagent Addition | tert-BuMgBr, Pyridine | -20 to 25 | 45-75 | C-4 selective |

The use of Grignard reagents offers another conventional pathway for pyridine alkylation, though these methods typically require more forcing conditions and may exhibit different regioselectivity patterns [44]. Diorganomagnesium compounds such as di-tert-butylmagnesium have shown promise for achieving selective alkylation at the 4-position when used in conjunction with appropriate activating groups [44].

Catalytic Pathways for Steric Control

Modern catalytic approaches to 2,4,6-tri-tert-butylpyridine synthesis have evolved to address the limitations of traditional stoichiometric methods, particularly in terms of regioselectivity and functional group tolerance [21] [22]. Transition metal catalysis has emerged as a powerful tool for achieving precise control over the substitution pattern in pyridine derivatives.

Nickel-catalyzed alkylation represents a significant advancement in the field, with Nakao and coworkers demonstrating the first direct C-4-selective addition of pyridine across alkenes and alkynes using nickel/Lewis acid cooperative catalysis [21]. This methodology employs N-heterocyclic carbene ligands to achieve high regioselectivity, with the Lewis acid component facilitating substrate activation while the nickel center mediates the carbon-carbon bond formation [21]. The reaction tolerates a variety of substituents on both alkenes and pyridine substrates, providing access to linear 4-alkylpyridines in modest to good yields [21].

Rhodium-catalyzed cyclization strategies have also proven effective for constructing highly substituted pyridine frameworks [28]. The use of rhodium complexes bearing specialized ligands such as MeO-Biphep enables precise control over the regiochemical outcome of cycloaddition reactions [28]. These transformations typically proceed through formal [2+2+2] cycloaddition mechanisms involving diynes and oximes as coupling partners [28].

Iridium-based catalytic systems have demonstrated exceptional capability for achieving position-selective functionalization through the use of spirobipyridine ligands [19]. The incorporation of hydrogen-bonding functionalities within the ligand framework enables substrate recognition and selective activation [19]. This approach has proven particularly effective for controlling the site selectivity in C-H borylation reactions, with the potential for extension to alkylation processes [19].

| Catalyst System | Ligand | Selectivity | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Ni/Lewis Acid | N-Heterocyclic Carbene | C-4 selective | RT, THF | 65-85 |

| Rh-Bipyridine Complex | MeO-Biphep | C-2,6 selective | 80°C, EtOH | 70-93 |

| Ir-Spirobipyridine | SpiroBpy-OH | Position-dependent | 50°C, CH₂Cl₂ | 60-90 |

| Fe-Porphyrin | TMPP | C-3,5 selective | 100°C, PhMe | 55-80 |

Iron catalysis has emerged as an attractive alternative to precious metal systems, offering both economic and environmental advantages [27]. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides access to symmetrical pyridines bearing multiple aryl substituents [27]. These transformations proceed under mild conditions and exhibit broad functional group tolerance, making them particularly suited for late-stage functionalization applications [27].

The development of photochemical organocatalytic methodologies represents a frontier approach to pyridine functionalization [18]. These methods harness the unique reactivity of pyridinyl radicals generated through single-electron reduction of pyridinium ions [18]. The resulting radical intermediates undergo selective coupling with allylic radicals to form new carbon-carbon bonds with high regioselectivity [18].

Solvent-Free and Green Synthesis Innovations

The imperative for sustainable synthetic methodologies has driven significant innovation in the development of environmentally benign approaches to 2,4,6-tri-tert-butylpyridine synthesis [29] [31]. Solvent-free synthesis represents one of the most promising avenues for reducing the environmental impact of chemical manufacturing while maintaining synthetic efficiency.

Heteropolyacid-catalyzed transformations have demonstrated exceptional utility in solvent-free pyridine synthesis [30]. Wells-Dawson heteropolyacids serve as recyclable catalysts that enable the formation of highly substituted pyridines under neat conditions [30]. These transformations typically proceed at elevated temperatures (80°C) with reaction times reduced to 15-30 minutes, significantly improving process efficiency [30]. The heteropolyacid catalysts can be recovered and reused multiple times without significant loss of activity, addressing concerns about catalyst waste [30].

Ionic liquid media have emerged as sustainable alternatives to conventional organic solvents for pyridine synthesis [31]. Ionic liquids offer unique advantages including negligible vapor pressure, tunable physicochemical properties, and the ability to act simultaneously as solvent and catalyst [31]. The use of ionic liquids enables one-pot multicomponent reactions that minimize waste generation and simplify product isolation [31]. These media have proven particularly effective for complex synthetic transformations that would otherwise require multiple steps and extensive purification [31].

Microwave-assisted synthesis has revolutionized the kinetics of pyridine formation reactions [26] [28]. The application of microwave irradiation enables rapid heating and enhanced reaction rates, often reducing reaction times from hours to minutes [26]. This technology has proven particularly effective when combined with solid-supported catalysts, enabling the development of efficient protocols for the synthesis of pyridine derivatives under solvent-free conditions [26].

| Method | Conditions | Environmental Factor | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Solvent-Free Synthesis | 80°C, neat | No solvent waste | 60-99 | 15-30 min |

| Ionic Liquid Medium | [BMIM][BF₄], 120°C | Recyclable IL | 70-95 | 2-6 h |

| Microwave-Assisted | MW, 150°C, 15 min | Energy efficient | 75-90 | 5-20 min |

| Water-Based MCR | H₂O, (NH₄)₂CO₃ | Aqueous medium | 65-85 | 1-4 h |

Water-based multicomponent reactions represent another significant advancement in green synthesis methodology [29]. The Guareschi-Thorpe reaction has been successfully adapted to aqueous media using ammonium carbonate as both nitrogen source and reaction promoter [29]. These transformations proceed efficiently in water-based buffer systems, eliminating the need for organic solvents while maintaining high yields and excellent functional group compatibility [29].

The development of mechanochemical approaches has opened new possibilities for solvent-free synthesis [24]. Ball milling and related mechanical activation techniques can promote bond formation through the application of mechanical force, often under ambient conditions [24]. These methods are particularly attractive for industrial applications due to their scalability and minimal energy requirements [24].

Continuous flow methodologies have been successfully applied to pyridine synthesis, offering advantages in terms of reaction control, heat transfer, and product quality [25]. Flow chemistry enables precise control over reaction parameters while minimizing waste generation and improving safety profiles [25]. The integration of flow systems with automated purification techniques provides pathways for developing fully integrated synthetic platforms [25].

Purification and Isolation Techniques

The purification of 2,4,6-tri-tert-butylpyridine requires specialized techniques that account for the compound's unique physicochemical properties, including its high boiling point, steric bulk, and potential for decomposition under harsh conditions [32] [33]. The selection of appropriate purification methodology depends critically on the scale of operation, required purity level, and the nature of impurities present in the crude reaction mixture.

Fractional distillation remains the most widely employed technique for large-scale purification of 2,4,6-tri-tert-butylpyridine [32] [35]. The compound exhibits a boiling point of 115-120°C at reduced pressure (20 mmHg), enabling separation from lower-boiling impurities and unreacted starting materials [2]. The distillation process requires careful temperature control to prevent thermal decomposition, with the use of short-path distillation apparatus recommended for laboratory-scale operations [35]. The incorporation of molecular sieves during distillation can effectively remove trace water and enhance product purity [33].

Advanced distillation techniques such as pressure swing distillation have been developed specifically for separating azeotropic mixtures containing pyridine derivatives [37]. This methodology exploits the pressure-dependent behavior of azeotropic compositions to achieve separations that would be impossible under constant pressure conditions [37]. The technique has proven particularly valuable for removing water and other polar impurities that form azeotropes with pyridine derivatives [37].

Column chromatography provides exceptional resolution for research-scale purifications, enabling the achievement of purities exceeding 99% [34] [48]. Silica gel stationary phases with gradient elution protocols using hexane-ethyl acetate solvent systems have proven effective for separating closely related pyridine derivatives [34]. The use of preparative high-performance liquid chromatography enables even greater resolution, particularly for separating regioisomers and removing trace impurities [36].

| Technique | Conditions | Purity Achieved (%) | Recovery Yield (%) | Applications |

|---|---|---|---|---|

| Fractional Distillation | 115-120°C/20 mmHg | 95-98 | 85-95 | Bulk purification |

| Column Chromatography | Silica gel, gradient elution | 98-99.5 | 70-90 | Research scale |

| Crystallization | Slow cooling, EtOH | 99-99.8 | 60-85 | High purity needs |

| pH-Zone Refining CCC | MTBE-THF-H₂O system | 98.2-99.0 | 75-95 | Complex mixtures |

Crystallization techniques offer the potential for achieving the highest purities, particularly when dealing with solid derivatives or salts of 2,4,6-tri-tert-butylpyridine [47] [50]. Slow cooling crystallization from ethanol or other polar solvents can effectively remove impurities through selective crystal growth [47]. The technique is particularly effective when combined with seeding protocols that promote the formation of uniform crystal morphologies [50]. Recrystallization from mixed solvent systems enables fine-tuning of solubility properties to optimize separation efficiency [50].

pH-zone-refining counter-current chromatography represents a sophisticated separation technique particularly suited for complex mixtures containing multiple pyridine derivatives [34]. This method exploits differences in basicity between pyridine compounds to achieve high-resolution separations [34]. The technique employs a two-phase solvent system with pH modifiers in each phase, enabling the selective partitioning of different pyridine species [34]. Recent applications have demonstrated the successful separation of novel pyridine derivatives with purities exceeding 98% [34].

Supercritical fluid extraction and chromatography have emerged as powerful tools for the purification of thermally sensitive pyridine derivatives [49]. The use of supercritical carbon dioxide as a mobile phase offers several advantages, including low viscosity, high diffusivity, and the ability to modulate selectivity through pressure and temperature control [49]. The technique is particularly valuable for removing high-boiling impurities that would be difficult to separate by conventional distillation [49].

Advanced purification protocols often employ combinations of multiple techniques to achieve optimal results [32] [33]. A typical sequence might involve initial distillation to remove volatile impurities, followed by column chromatography for intermediate purification, and final crystallization to achieve the desired purity level [32]. The development of automated purification systems has enabled the implementation of complex multi-step protocols with minimal operator intervention [33].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 12 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 50 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant